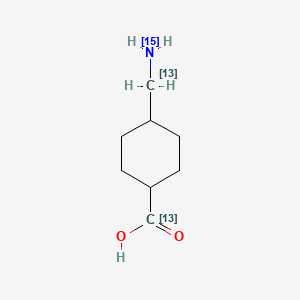

cis-Tranexamic acid-13C2,15N

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-XGOBPNGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[13CH2][15NH2])[13C](=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of cis-Tranexamic Acid-13C2,15N in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tranexamic acid-13C2,15N is a stable isotope-labeled derivative of tranexamic acid, a well-established antifibrinolytic agent. This isotopically enriched compound has become an indispensable tool in biomedical and pharmaceutical research, primarily serving two critical functions: as a tracer to elucidate the metabolic fate and pharmacokinetic properties of tranexamic acid, and as an internal standard for the precise quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth exploration of the applications of this compound, detailing its use in experimental protocols and presenting relevant quantitative data for the scientific community.

Core Applications in Research

The unique properties of this compound, specifically its mass difference from the unlabeled tranexamic acid, make it an ideal tool for mass spectrometry-based analytical techniques. Its primary applications in a research setting are detailed below.

Internal Standard for Bioanalytical Quantification

The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] This is crucial for accurate and precise quantification of tranexamic acid in biological samples such as human plasma and serum.[4][5] The stable isotope-labeled standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the unlabeled tranexamic acid during chromatography and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, any variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly reliable results.

This protocol is a composite of methodologies described in the scientific literature.[1][4][5][6]

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (the internal standard) in methanol.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile). The elution is often performed using an isocratic or gradient program.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

c. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both tranexamic acid and its labeled internal standard.

-

Tranexamic Acid: The precursor ion [M+H]+ is m/z 158.1, and a common product ion is m/z 123.1.

-

This compound: The precursor ion [M+H]+ is m/z 161.1, and the corresponding product ion is m/z 126.1.

-

-

Ion Source Parameters: Parameters such as ion spray voltage, nebulizer gas, and source temperature are optimized to achieve maximum signal intensity.

The following tables summarize the quantitative data from various studies that have validated LC-MS/MS methods for tranexamic acid quantification using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity of Tranexamic Acid Quantification

| Parameter | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Linearity | 100 - 15,000 | 100 | [5] |

| Linearity | 1,000 - 1,000,000 | 1,000 | [4] |

| Linearity | 20 - 10,000 | 20 | [7] |

LLOQ: Lower Limit of Quantification

Table 2: Precision and Accuracy of Tranexamic Acid Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Low | 300 | < 5 | < 5 | 95-105 | [5] |

| Medium | 7,500 | < 5 | < 5 | 95-105 | [5] |

| High | 12,000 | < 5 | < 5 | 95-105 | [5] |

| Low | 3,000 | < 3 | < 3 | 90-110 | [4] |

| High | 750,000 | < 3 | < 3 | 90-110 | [4] |

QC: Quality Control; %RSD: Percent Relative Standard Deviation

Table 3: Recovery of Tranexamic Acid from Human Plasma

| Analyte | Mean Recovery (%) | Reference |

| Tranexamic Acid | > 90 | [1] |

| Tranexamic Acid | 76.01 | [6] |

Tracer in Pharmacokinetic and Metabolic Studies

While less commonly documented in readily available literature compared to its use as an internal standard, this compound has the potential to be used as a tracer in pharmacokinetic and metabolic studies. In such studies, a known dose of the labeled compound is administered to a subject, and its absorption, distribution, metabolism, and excretion (ADME) are monitored over time. By analyzing biological samples (e.g., plasma, urine, feces) for the presence of the labeled drug and its metabolites, researchers can gain insights into:

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

-

Metabolic Pathways: The biotransformation of tranexamic acid into its metabolites.

-

Elimination Routes: The primary pathways through which the drug and its metabolites are excreted from the body.

While specific studies detailing the use of this compound as a metabolic tracer are not abundant, the principles of such studies are well-established in the field of drug metabolism and pharmacokinetics. Often, radiolabeled compounds (e.g., with 14C) are used for mass balance studies to ensure the detection of all metabolites.[8][9][10][11] However, stable isotope labeling offers the advantage of not involving radioactivity.

Experimental workflow for an isotope tracer study.

Mechanism of Action: Antifibrinolytic Signaling Pathway

Tranexamic acid exerts its therapeutic effect by inhibiting fibrinolysis, the process of blood clot breakdown. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen.

Plasminogen, the inactive precursor of the enzyme plasmin, has specific lysine-binding sites that allow it to bind to fibrin within a blood clot. This binding is essential for its activation to plasmin by tissue plasminogen activator (t-PA). Plasmin then degrades the fibrin mesh, leading to clot dissolution.

Tranexamic acid competitively blocks the lysine-binding sites on plasminogen, thereby preventing it from binding to fibrin. This inhibition of plasminogen binding to fibrin significantly reduces the rate of plasmin formation and subsequently slows down the breakdown of the clot, promoting hemostasis.

Antifibrinolytic signaling pathway of tranexamic acid.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary application as an internal standard in LC-MS/MS assays enables the accurate and reliable quantification of tranexamic acid in biological matrices, which is fundamental for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While its use as a metabolic tracer is less extensively documented, the principles of stable isotope labeling position it as a valuable compound for investigating the ADME properties of tranexamic acid. The continued application of such labeled compounds will undoubtedly contribute to a deeper understanding of the pharmacology of tranexamic acid and aid in the development of optimized therapeutic regimens.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma. | Sigma-Aldrich [sigmaaldrich.com]

- 8. HUMAN MASS BALANCE STUDY OF TAS-102 USING 14C ANALYZED BY ACCELERATOR MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase I, Open-Label, Mass Balance Study of [14C]-Iberdomide in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]

- 11. cidara.com [cidara.com]

Physical and chemical properties of labeled tranexamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of isotopically labeled tranexamic acid, a crucial tool in pharmaceutical research and development. This document details the synthesis, analysis, and application of these labeled compounds, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and mechanistic studies.

Core Physical and Chemical Properties

Isotopically labeled tranexamic acid, where one or more atoms have been replaced by their isotope, is chemically identical to the unlabeled drug but can be readily traced and quantified. The most commonly used isotopes for labeling tranexamic acid are Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Tritium (³H). The choice of isotope depends on the specific application, with stable isotopes like ¹³C being ideal for mass spectrometry-based metabolic studies and radioactive isotopes like ¹⁴C and ³H enabling sensitive detection in tracer studies.

A summary of the key physical and chemical properties of various labeled and unlabeled forms of tranexamic acid is presented in Table 1. This data is essential for accurate experimental design and interpretation.

Table 1: Physical and Chemical Properties of Unlabeled and Labeled Tranexamic Acid

| Property | Unlabeled Tranexamic Acid | [¹³C₆]-Tranexamic Acid | [¹³C₂, ¹⁵N]-Tranexamic Acid |

| Chemical Formula | C₈H₁₅NO₂ | C₂¹³C₆H₁₅NO₂ | C₆¹³C₂H₁₅¹⁵NO₂ |

| Molecular Weight ( g/mol ) | 157.21 | 163.17 | 160.19[1] |

| Appearance | White or almost white, crystalline powder[2] | Solid | Solid[3] |

| Solubility | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether.[2] | Information not readily available, but expected to be similar to unlabeled tranexamic acid. | Water: slightly soluble[3] |

| Melting Point (°C) | >300 (decomposes) | Information not readily available. | Information not readily available. |

| Isotopic Enrichment | N/A | ≥99% ¹³C[4] | Information not readily available. |

| Purity | Conforms to pharmacopeial standards. | ≥98%[4] | >95% (HPLC)[1] |

| Storage Temperature | Room temperature; do not freeze.[5] | Information not readily available. | +4°C[1] |

Synthesis of Labeled Tranexamic Acid

The synthesis of isotopically labeled tranexamic acid requires specialized techniques to incorporate the desired isotope at a specific position within the molecule. While detailed proprietary synthesis methods are often not fully disclosed, the general principles and published routes for unlabeled tranexamic acid can be adapted for isotopic labeling.

General Synthetic Strategies

Several synthetic routes for tranexamic acid have been reported, often starting from p-aminomethylbenzoic acid or dimethyl terephthalate.[6][7][8] The key step for isotopic labeling is the introduction of the labeled precursor at an appropriate stage. For example, in syntheses starting from p-aminomethylbenzoic acid, the aminomethyl group or the carboxylic acid group can be targeted for ¹⁴C or ¹³C labeling.

A common approach for synthesizing tranexamic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid under alkaline conditions.[6]

Caption: General synthesis scheme for labeled tranexamic acid.

Tritium Labeling

Tritium labeling can be achieved through several methods, including catalytic tritium-halogen exchange or the use of tritiated reducing agents.[9][10] A common strategy involves the reduction of a suitable precursor with a tritiated borohydride reagent. The choice of solvent is critical to maximize the specific radioactivity of the final product.[10]

Experimental Protocols for Analysis

Accurate quantification and characterization of labeled tranexamic acid are essential for its use in research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

HPLC Analysis

Reverse-phase HPLC is a widely used method for the analysis of tranexamic acid. Since tranexamic acid lacks a strong chromophore, pre-column derivatization is often necessary for UV detection.[11] Alternatively, detection can be performed at a low wavelength (e.g., 220 nm).[12]

A typical HPLC method for tranexamic acid analysis: [12]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a buffer (e.g., 0.23% sodium lauryl sulfate in a phosphate buffer, pH 2.5) and methanol (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of tranexamic acid and its labeled analogues in biological matrices, often without the need for derivatization. Isotopically labeled tranexamic acid (e.g., [¹³C₂, ¹⁵N]-tranexamic acid) is an ideal internal standard for these assays.[3][13]

A representative LC-MS/MS protocol for tranexamic acid in plasma: [14][15]

-

Sample Preparation: Protein precipitation with acetonitrile or a supported liquid extraction.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

MRM Transitions:

-

Tranexamic Acid: m/z 158.2 → 113.1

-

[¹³C₂, ¹⁵N]-Tranexamic Acid (Internal Standard): m/z 161.1 → 115.1

-

Caption: Workflow for LC-MS/MS analysis of tranexamic acid.

Applications in Research

Labeled tranexamic acid is an invaluable tool for elucidating the drug's mechanism of action, metabolic fate, and pharmacokinetic profile.

Mechanism of Action and Signaling Pathways

Tranexamic acid exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen to fibrin. This prevents the conversion of plasminogen to plasmin, the enzyme responsible for fibrin degradation.[16] Labeled tranexamic acid can be used in receptor binding assays to study its interaction with plasminogen and other components of the fibrinolytic system.

Caption: Mechanism of action of labeled tranexamic acid.

Metabolic Fate and Pharmacokinetics

Studies using radiolabeled tranexamic acid have shown that it is primarily excreted unchanged in the urine, with minimal metabolism.[17] The use of labeled compounds allows for precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters, which are critical for drug development and regulatory approval.

Conclusion

Isotopically labeled tranexamic acid is a powerful and essential tool for researchers in the pharmaceutical sciences. The ability to trace and quantify this important antifibrinolytic agent with high precision provides invaluable data for understanding its mechanism of action, pharmacokinetics, and metabolic fate. The information and protocols outlined in this guide are intended to support the design and execution of robust and informative studies utilizing labeled tranexamic acid.

References

- 1. Tranexamic Acid-13C2,15N | LGC Standards [lgcstandards.com]

- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. ghsupplychain.org [ghsupplychain.org]

- 6. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]

- 7. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]

- 13. recipp.ipp.pt [recipp.ipp.pt]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. researchgate.net [researchgate.net]

- 16. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of plasminogen in healthy subjects: effect of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for cis-Tranexamic acid-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-Tranexamic acid-13C2,15N, a stable isotope-labeled internal standard crucial for accurate quantification in research and clinical settings. The guide details its commercial availability, mechanism of action, and protocols for its use in quantitative analysis.

Introduction to this compound

This compound is the isotopically labeled form of cis-tranexamic acid, a synthetic derivative of the amino acid lysine.[1] Its primary application in a research context is as an internal standard for mass spectrometry-based quantification of tranexamic acid in biological matrices.[1] The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for precise and accurate measurement by correcting for variations in sample preparation and instrument response.[2] Tranexamic acid itself is an antifibrinolytic agent that functions by inhibiting the breakdown of fibrin clots.[3]

Commercial Availability

Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes key information from various vendors.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | This compound | HY-W778393 | 1557000-06-2 | C6¹³C₂H₁₅¹⁵NO₂ | 160.19 |

| Axios Research | cis-Tranexamic Acid-13C2-15N | AR-T05689 | N/A | C₆¹³C₂H₁₅¹⁵NO₂ | Not Specified |

| Pharmaffiliates | This compound | PA STI 084140 | 1557000-06-2 | C₆¹³C₂H₁₅¹⁵NO₂ | 160.19 |

| Coompo | This compound | C259630 | 1557000-06-2 | Not Specified | Not Specified |

Mechanism of Action: Inhibition of Fibrinolysis

Tranexamic acid's therapeutic effect stems from its ability to block the lysine-binding sites on plasminogen.[4] This prevents plasminogen from converting to plasmin, the active enzyme responsible for degrading fibrin clots.[3] By inhibiting this process, tranexamic acid helps to stabilize clots and reduce bleeding.[5]

Experimental Protocols

Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of tranexamic acid in biological fluids.[2][6] this compound is used as the internal standard (IS).

1. Materials and Reagents:

-

Tranexamic acid reference standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

2. Preparation of Stock and Working Solutions:

-

Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.

3. Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the internal standard working solution.

-

Add 500 µL of acetonitrile to precipitate proteins.[2]

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC Column: A C18 column is typically used.[6]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of tranexamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. droracle.ai [droracle.ai]

- 6. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth exploration of stable isotope-labeled internal standards (SIL-ISs), their fundamental principles, and their critical role in achieving robust and reliable bioanalytical data. The use of a suitable internal standard is a cornerstone of high-quality quantitative analysis, serving to correct for variability throughout the analytical process.[1][2] SIL-ISs are widely considered the gold standard for these applications due to their ability to closely mimic the analyte of interest.[1][3]

Core Principles: Why SIL-ISs are Superior

An ideal internal standard (IS) should have physicochemical properties as close to the analyte as possible. This ensures it experiences the same variations during sample preparation, chromatography, and detection.[1][4] SIL-ISs achieve this by being structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][5]

This near-perfect analogy allows the SIL-IS to:

-

Co-elute with the analyte: Ensuring both compounds experience the same chromatographic conditions and, crucially, the same matrix effects at the point of ionization.[1][4][6]

-

Exhibit identical extraction recovery: Any loss of the analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by a proportional loss of the SIL-IS.[6]

-

Experience the same ionization efficiency: Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a major source of error.[1] Because the SIL-IS is affected in the same manner, the ratio of the analyte to the IS response remains constant and accurate.[1]

The primary role of an internal standard is to compensate for variability in dilutions, sample preparation, and instrumental parameters.[7] With the advent of LC-MS for quantitative bioanalysis, the main purpose of an internal standard has become to correct for detection errors.[7]

The Impact of SIL-IS on Data Quality: A Quantitative Comparison

The implementation of a SIL-IS significantly enhances the accuracy and precision of bioanalytical methods compared to using a structural analog IS or no IS at all. Structural analogs, while similar, can have different retention times, extraction recoveries, and ionization efficiencies, making them less effective at compensating for analytical variability.[1][7]

| Parameter | Without Internal Standard | With Structural Analog IS | With Stable Isotope-Labeled IS (SIL-IS) |

| Accuracy (% Bias) | Can be highly variable (> ±30%) | Improved, but can still show significant bias (e.g., up to 15%)[8] | Typically within ±5% of the nominal value[7][9] |

| Precision (%RSD) | Often > 20% | Generally 10-20% | Consistently < 15% (often < 5%)[5] |

| Matrix Effect | Uncorrected, leading to high variability and inaccuracy. | Partial and often inconsistent correction. | Effective compensation, leading to reliable data across different biological lots.[5] |

| Recovery | Uncorrected for sample-to-sample variations. | Partial correction, but can differ from the analyte. | Consistent and reliable correction for losses during sample preparation.[6] |

This table is a summary of typical performance characteristics and may vary depending on the specific assay and analyte.

A study on the anticancer drug Kahalalide F demonstrated a significant improvement in assay performance when switching from a structural analog IS to a SIL-IS.[5] The mean bias with the analog IS was 96.8% with a standard deviation of 8.6%, while the SIL-IS resulted in a mean bias of 100.3% with a standard deviation of 7.6%.[7] This indicates a significant improvement in both precision and accuracy with the use of the SIL-IS.[7]

Experimental Workflow and Logical Relationships

The integration of a SIL-IS into a bioanalytical workflow is a straightforward yet critical step. The following diagrams illustrate a typical experimental workflow and the logical principle behind how a SIL-IS compensates for analytical variability.

Caption: A typical bioanalytical workflow incorporating a SIL-IS.

References

- 1. benchchem.com [benchchem.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Perspective on LC-MS(/MS) for biotherapeutic and biomarker proteins in research and regulated Bioanalysis: a consolidation of more than a decade of experience across the European Bioanalysis Forum community (Part 1: “The What”) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. waters.com [waters.com]

- 7. scispace.com [scispace.com]

- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Applications of cis-Tranexamic Acid-¹³C₂,¹⁵N as a Tracer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tranexamic acid-¹³C₂,¹⁵N is a stable isotope-labeled analog of tranexamic acid, a synthetic derivative of the amino acid lysine with potent antifibrinolytic properties. Its primary application in research and drug development is as an internal standard for the highly accurate quantification of tranexamic acid in biological matrices. While its use as a metabolic tracer is less documented, this guide will explore both its established role and its potential applications in tracing the metabolic fate and pharmacokinetic profile of tranexamic acid.

Tranexamic acid exerts its effect by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[1] This action helps to stabilize clots and prevent excessive bleeding.[2] Understanding its pharmacokinetics and metabolism is crucial for optimizing dosing regimens and ensuring its safe and effective use in various clinical settings, including surgery, trauma, and the treatment of heavy menstrual bleeding.[3]

Core Application: Internal Standard for Quantitative Analysis

The most prevalent use of cis-Tranexamic acid-¹³C₂,¹⁵N is as an internal standard in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, tranexamic acid. This allows it to co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Tranexamic Acid in Human Plasma using UHPLC-MS/MS with cis-Tranexamic Acid-¹³C₂,¹⁵N as an Internal Standard

This protocol is adapted from a validated method for the determination of tranexamic acid in human plasma.[4]

1. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of cis-Tranexamic acid-¹³C₂,¹⁵N solution as the internal standard (IS).

-

Perform protein precipitation by adding 300 µL of acetonitrile containing 0.5% (v/v) formic acid.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

2. Chromatographic Separation (UHPLC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar tranexamic acid.

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.

-

Injection Volume: 1-5 µL of the prepared supernatant.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Tranexamic Acid: The precursor ion [M+H]⁺ is m/z 158.2. A characteristic product ion for quantification would be m/z 95.15.[4]

-

cis-Tranexamic Acid-¹³C₂,¹⁵N (IS): The precursor ion [M+H]⁺ is m/z 161.2. The corresponding product ion would be monitored for quantification.

-

-

Data Analysis: The peak area ratio of the analyte (tranexamic acid) to the internal standard (cis-Tranexamic acid-¹³C₂,¹⁵N) is calculated and used to determine the concentration of tranexamic acid in the original plasma sample by referencing a standard curve.

Caption: Workflow for the quantification of tranexamic acid in plasma.

Pharmacokinetics of Tranexamic Acid

Numerous studies have characterized the pharmacokinetic profile of unlabeled tranexamic acid following different routes of administration. A summary of key pharmacokinetic parameters is presented below.

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Oral Administration | Reference |

| Bioavailability | 100% | ~100% | 30-50% | [5] |

| Time to Peak Concentration (Tmax) | N/A | ~30 minutes | 2-3 hours | [5] |

| Elimination Half-life | ~2 hours | ~2 hours | ~3 hours | [5] |

| Plasma Clearance | 9.4 - 10.1 L/h | N/A | N/A | [5][6] |

| Volume of Distribution (Central) | 7.7 - 10.1 L | N/A | N/A | [5][6] |

| Primary Route of Excretion | Renal (unchanged drug) | Renal (unchanged drug) | Renal (unchanged drug) | [1] |

Potential Application: Metabolic Tracer Studies

Hypothetical Experimental Protocol: In Vivo Metabolic Tracing of cis-Tranexamic Acid-¹³C₂,¹⁵N

This hypothetical protocol outlines how cis-Tranexamic acid-¹³C₂,¹⁵N could be used as a tracer to investigate its distribution and potential biotransformation.

1. Animal Model and Dosing:

-

Select an appropriate animal model (e.g., rats or mice).

-

Administer a single dose of cis-Tranexamic acid-¹³C₂,¹⁵N via the desired route (e.g., intravenous or oral). The dose should be sufficient to allow for detection of the labeled compound and any potential metabolites.

2. Sample Collection:

-

Collect biological samples at various time points post-administration. This would include blood (for plasma), urine, and feces.

-

For tissue distribution studies, tissues of interest (e.g., liver, kidneys) would be harvested at the end of the study.

3. Sample Processing:

-

Plasma, urine, and fecal homogenates would be prepared.

-

Tissues would be homogenized.

-

All samples would undergo an extraction procedure (e.g., protein precipitation followed by solid-phase extraction) to isolate the drug and any potential metabolites.

4. Analytical Detection:

-

The extracts would be analyzed using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS.

-

The mass spectrometer would be operated in a full-scan mode to detect the parent labeled drug (m/z 161.2) and any potential metabolites that retain the ¹³C and ¹⁵N labels. The mass shift from the unlabeled drug would confirm the presence of metabolites derived from the administered tracer.

5. Data Analysis:

-

The detected labeled species would be identified based on their accurate mass and fragmentation patterns.

-

The concentration of the parent labeled drug and its metabolites in different samples over time would be determined to map its pharmacokinetic profile, distribution, and excretion pathways.

Caption: Hypothetical workflow for a metabolic tracer study.

Mechanism of Action: Antifibrinolytic Pathway

Tranexamic acid functions by interfering with the fibrinolytic system. The following diagram illustrates its mechanism of action.

Caption: Mechanism of action of tranexamic acid.

Conclusion

cis-Tranexamic acid-¹³C₂,¹⁵N is an indispensable tool for the accurate quantification of tranexamic acid in biological samples, serving as a reliable internal standard in mass spectrometry-based assays. While its application as a metabolic tracer to delineate the in vivo fate of tranexamic acid is a logical extension of its properties, this area remains to be fully explored in published research. The methodologies outlined in this guide provide a framework for both its current, validated use and its potential future applications in advancing our understanding of this important antifibrinolytic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacnjournals.org [aacnjournals.org]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. thebloodtrials.org [thebloodtrials.org]

- 6. Population Pharmacokinetics and Pharmacodynamics of Tranexamic Acid in Women Undergoing Cesarean Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

INTRODUCTION Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that functions as an antifibrinolytic agent. It is critically employed to reduce or prevent hemorrhage in various clinical scenarios, including major trauma, postpartum bleeding, and surgery. Accurate and reliable quantification of tranexamic acid in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to ensure optimal patient outcomes.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tranexamic acid in human plasma. The method utilizes cis-Tranexamic acid-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation is streamlined through a simple protein precipitation procedure, making it suitable for high-throughput analysis in a clinical or research setting.

EXPERIMENTAL

Materials and Reagents

-

Tranexamic acid reference standard was procured from a certified supplier.

-

This compound was used as the internal standard.[1][2][3][4]

-

HPLC-grade acetonitrile, methanol, and formic acid were obtained from a reputable chemical supplier.

-

Human plasma was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation

A simple and efficient protein precipitation method was employed for sample cleanup.[5][6]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound at a suitable concentration).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of acetonitrile containing 0.5% (v/v) formic acid to precipitate the plasma proteins.[5][6]

-

Vortex again for 1 minute.

-

Centrifuge the tubes at 18,000 x g for 6 minutes at 4°C.[5]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column.

-

Column: Synergic C18, 2.5 µm, 100 x 3.0 mm[7]

-

Mobile Phase: Acetonitrile and 100 mM ammonium formate (pH 3.5) in a 60:40 (v/v) ratio.[7]

-

Flow Rate: 0.300 mL/min[7]

-

Injection Volume: 5 µL[7]

-

Column Temperature: 40°C[7]

-

Autosampler Temperature: 5°C[7]

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. Quantification was performed using multiple reaction monitoring (MRM).

-

Ionization Mode: Positive Ion Electrospray (ESI+)[7]

-

Capillary Voltage: 2.5 kV[7]

-

Source Temperature: 150°C[7]

-

Desolvation Gas Flow: 1000 L/hr[7]

-

Cone Gas Flow: 50 L/hr[7]

RESULTS AND DISCUSSION

The developed LC-MS/MS method demonstrated excellent performance for the quantification of tranexamic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured the reliability of the results by compensating for matrix effects and variations in instrument response.

Quantitative Data Summary

The method was validated over a linear range suitable for clinical applications. The following table summarizes the key quantitative parameters of the method.

| Parameter | Tranexamic Acid | This compound (IS) |

| Precursor Ion (m/z) | 158.1 | 161.2 |

| Product Ion (m/z) | 95.1[8][9][10] | To be determined |

| Dwell Time (sec) | 0.100[7] | 0.100 |

| Linearity Range | 150 - 15,000 ng/mL[7][11] | N/A |

| LLOQ | 150 ng/mL[7] | N/A |

| Recovery | 76.01%[7] | To be determined |

| Inter-assay Precision | <15% | N/A |

| Inter-assay Accuracy | <15% | N/A |

Note: The specific product ion for this compound would need to be determined experimentally during method development.

PROTOCOLS

Protocol 1: Stock and Working Solution Preparation

-

Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of tranexamic acid reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution with methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard by diluting the stock solution with methanol to the desired concentration (e.g., 2500 ng/mL).[7]

Protocol 2: Sample Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of plasma samples for tranexamic acid concentration.

CONCLUSION

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of tranexamic acid in human plasma. The simple protein precipitation sample preparation protocol and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput bioanalytical applications in both research and clinical settings. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of tranexamic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cis-Tranexamic Acid-13C2-15N | Axios Research [axios-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. researchgate.net [researchgate.net]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbpas.com [ijbpas.com]

- 11. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]

Protocol for using cis-Tranexamic acid-13C2,15N as an internal standard

An Application Note on the Use of cis-Tranexamic acid-13C2,15N as an Internal Standard for the Quantitative Analysis of Tranexamic Acid in Human Plasma by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantitative analysis of tranexamic acid (TXA) in biological matrices, such as human plasma or serum, using this compound as a stable isotope-labeled (SIL) internal standard (IS). Tranexamic acid is a synthetic antifibrinolytic agent used to control bleeding by inhibiting plasminogen activation.[1][2] Accurate quantification of TXA is crucial for pharmacokinetic and pharmacodynamic studies. The use of a SIL internal standard is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and potential matrix effects.[3][4] This protocol outlines a robust and sensitive LC-MS/MS method involving a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.

Principle of the Method

The fundamental principle of this method is based on isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, this compound, is added to all samples, calibrators, and quality controls. This SIL IS is chemically and physically almost identical to the analyte, tranexamic acid, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4] By measuring the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the IS compensates for variations in sample recovery and signal suppression or enhancement caused by the sample matrix.[5]

Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.

Materials and Reagents

-

Analytes and Standards :

-

Solvents and Chemicals :

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Methanol (HPLC Grade)

-

Blank human plasma/serum (with appropriate anticoagulant, e.g., EDTA)

-

Instrumentation

-

Liquid Chromatography : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer : A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column : A reversed-phase C18 or similar column (e.g., Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is suitable for separation.[8]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL) : Accurately weigh the reference standards of Tranexamic Acid and this compound. Dissolve in methanol or water to prepare individual stock solutions at a concentration of 1 mg/mL.

-

Working Standard Solutions : Prepare serial dilutions of the Tranexamic Acid stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality controls (QCs).

-

Internal Standard Working Solution (ISWS) : Dilute the this compound primary stock solution with methanol or acetonitrile to a suitable concentration (e.g., 1 µg/mL). This concentration should be optimized to yield a consistent and strong signal in the mass spectrometer.

Preparation of Calibration Standards and Quality Controls

-

Prepare calibration standards by spiking appropriate amounts of the Tranexamic Acid working solutions into blank human plasma/serum. A typical calibration range is 0.1 µg/mL to 200 µg/mL.[8]

-

Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation process using protein precipitation, a common technique for cleaning up plasma samples before LC-MS analysis.[8][9]

Caption: Detailed workflow for sample preparation and analysis.

-

Aliquot 50 µL of each plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard Working Solution to each tube.

-

Vortex briefly to mix.

-

Add 800 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[8]

-

Vortex the mixture thoroughly for approximately 5 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize typical starting conditions for the chromatographic separation and mass spectrometric detection. These parameters should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Conditions

| Parameter | Recommended Setting |

|---|---|

| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | Acetonitrile[8] |

| Flow Rate | 0.6 mL/min[8] |

| Injection Volume | 0.2 - 5 µL[8] |

| Column Temp. | 50°C[8] |

| Autosampler Temp. | 10°C[8] |

| Gradient | Start at 1% B, increase to 20% B over 1.2 min, increase to 90% B over 0.3 min, hold for 0.4 min, then return to initial conditions.[8] |

| Total Run Time | ~2.5 - 5.0 minutes[8] |

Table 2: Suggested Mass Spectrometry Conditions

| Parameter | Recommended Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[8] |

| Capillary Voltage | 1.0 kV[8] |

| Source Temp. | 120°C[8] |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 650°C[8] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Tranexamic Acid | 158.2 | 123.0 | 40 | 8 |

| This compound (IS) | 161.2 | 125.0 | 40 | 8 |

Note: These values are based on a specific instrument and may require optimization.[8] Other product ions for tranexamic acid, such as m/z 95 and m/z 122.7, have also been reported.[9]

Method Validation Summary

A robust bioanalytical method should be validated to ensure its reliability. The following table summarizes typical performance characteristics from published methods using isotopically labeled internal standards for tranexamic acid analysis.

Table 4: Summary of Method Performance Characteristics

| Parameter | Typical Value | Reference(s) |

|---|---|---|

| Linearity Range | 0.10 - 200 µg/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL | [8] |

| Accuracy (% Nominal) | 96.4% - 105.7% | [10] |

| Precision (% RSD) | < 1.6% (between-day) | [8] |

| Recovery (%) | 90% - 97% | [8] |

| Matrix Effect | No significant effects observed |[10] |

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of tranexamic acid in human plasma. The protocol utilizes a simple protein precipitation for sample preparation and incorporates this compound as a stable isotope-labeled internal standard. The use of an SIL internal standard is critical for minimizing analytical variability and ensuring high accuracy and precision, making this method highly suitable for clinical and pharmaceutical research applications.

References

- 1. Analytical methods for quantification of tranexamic acid in biological fluids: A review [recipp.ipp.pt]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. waters.com [waters.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. recipp.ipp.pt [recipp.ipp.pt]

Application Notes and Protocols for Tranexamic Acid Analysis in Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine, utilized for its antifibrinolytic properties to prevent or treat excessive blood loss in various clinical situations, including surgery and trauma. Accurate quantification of tranexamic acid in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of tranexamic acid in serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a robust and reliable analytical method. The ideal method should be simple, rapid, and provide high recovery and low matrix effects. Below is a summary of the performance characteristics of the three techniques discussed.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction (Dispersive) | Solid-Phase Extraction |

| Linearity Range (µg/mL) | 0.1 - 100[1] | 5 - 500 µM (in plasma)[2] | 1.56 - 300 (SPME in plasma)[3] |

| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL[1] | 3 pmol (in plasma)[2] | 1.5 µg/mL (SPME in plasma)[3] |

| Recovery (%) | 92.5 - 99.3[1] | Not explicitly stated for serum | >90% (general SPE)[4] |

| Intra-day Precision (% CV) | < 1.8[1] | Not explicitly stated for serum | < 11 (SPME in plasma)[3] |

| Inter-day Precision (% CV) | < 2.1[1] | Not explicitly stated for serum | < 11 (SPME in plasma)[3] |

| Simplicity & Speed | High | Moderate | Moderate to Low |

| Cost | Low | Low to Moderate | High |

| Matrix Effect | Can be significant | Can be reduced | Generally low |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup. It involves the addition of a precipitating agent, such as a strong acid or an organic solvent, to denature and precipitate proteins, which are then removed by centrifugation.

Protocol: Protein Precipitation with Perchloric Acid [1][5]

-

Sample Preparation: To 100 µL of serum sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard (IS) solution (e.g., cis-4-aminocyclohexanecarboxylic acid). Vortex briefly.

-

Precipitation: Add 100 µL of 2.5% (w/w) perchloric acid to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

-

pH Adjustment (if necessary): Depending on the analytical column and mobile phase, the pH of the supernatant may need to be adjusted.

-

Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. A variation of this technique, dispersive liquid-liquid microextraction (DLLME), utilizes a disperser solvent to form fine droplets of an extraction solvent in the aqueous sample, increasing the surface area for rapid extraction.

Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) (adapted for serum) [2]

Note: This protocol is adapted from a method for plasma and may require optimization for serum.

-

Derivatization (Optional but recommended for UV detection): To enhance sensitivity, especially for UV detection, a derivatization step can be performed. For instance, using dansyl chloride with microwave assistance can significantly shorten the reaction time.[2]

-

Sample Preparation: Take a defined volume of serum and add the internal standard.

-

Extraction: Inject a mixture of a disperser solvent (e.g., methanol) and an extraction solvent (e.g., chloroform) into the sample. The ratio and volumes of these solvents need to be optimized. For example, a small volume of chloroform (e.g., 4 µL) can be used.[2]

-

Vortexing: Vortex the mixture to form a cloudy solution, indicating the dispersion of the extraction solvent.

-

Centrifugation: Centrifuge to separate the two phases. The analyte will be concentrated in the small volume of the extraction solvent at the bottom of the tube.

-

Collection: Carefully collect the organic phase containing the analyte.

-

Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It involves passing a sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. A modern variation is Solid-Phase Microextraction (SPME), which uses a coated fiber to extract the analyte directly from the sample.[3]

Protocol: Solid-Phase Extraction (General Procedure) [4]

-

Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for the basic tranexamic acid) by passing a specific volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).

-

Sample Loading: Load the pre-treated serum sample (e.g., diluted or pH-adjusted) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a solvent that will remove interferences but not the analyte of interest.

-

Elution: Elute the tranexamic acid from the cartridge using a small volume of an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Concluding Remarks

The selection of a sample preparation method for tranexamic acid analysis in serum depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, though it may be prone to matrix effects. Liquid-liquid extraction provides a cleaner extract than PPT, but the protocol may require more optimization. Solid-phase extraction, particularly modern techniques like SPME, can offer the highest selectivity and cleanest extracts, minimizing matrix effects, but at a higher cost and complexity. For all methods, validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the results.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Pharmacokinetic Analysis of Tranexamic Acid Using a Stable Isotope-Labeled Tracer

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that acts as an antifibrinolytic agent. It is widely used to prevent and treat excessive bleeding in various clinical scenarios, including major trauma, postpartum hemorrhage, and surgery.[1][2][3] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy and safety. This application note describes a robust study design for determining the pharmacokinetics of tranexamic acid utilizing cis-Tranexamic acid-13C2,15N as a stable isotope-labeled tracer. The use of a stable isotope-labeled internal standard is a well-established practice in bioanalysis to ensure accuracy and precision in quantification.[4][5] This methodology, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides high sensitivity and specificity for the determination of tranexamic acid in biological matrices.[4][6][7]

Pharmacokinetic Profile of Tranexamic Acid

Tranexamic acid's primary mechanism of action is the competitive inhibition of plasminogen activation, which prevents the breakdown of fibrin clots.[1][3][8][9] After oral administration, its bioavailability is approximately 30-50% and is not affected by food.[9][10] The elimination half-life is about 2 hours for intravenous administration and around 11 hours for oral administration.[1][11] Tranexamic acid is primarily excreted unchanged in the urine, with over 95% of an intravenous dose recovered in this manner.[8][10]

Study Objective

The primary objective of this pharmacokinetic study is to determine the key PK parameters of tranexamic acid in a healthy volunteer cohort following intravenous administration. The use of this compound as an internal standard will ensure the highest level of accuracy and precision in the bioanalytical method.

Experimental Design

This study will be a single-center, open-label, single-dose study in healthy adult volunteers.

Population: 12 healthy adult male and female volunteers, aged 18-45 years.

Study Drug Administration: A single intravenous infusion of 1g of tranexamic acid will be administered over 10 minutes.[2]

Blood Sampling: Venous blood samples (5 mL) will be collected into tubes containing K2-EDTA at the following time points: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Sample Processing: Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Methodology

The concentration of tranexamic acid in plasma samples will be determined using a validated LC-MS/MS method. This compound will be used as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response.

Table 1: LC-MS/MS Instrumentation and Parameters

| Parameter | Specification |

| Liquid Chromatograph | Shimadzu HPLC system or equivalent[4] |

| Mass Spectrometer | AB-SCIEX API-4000 tandem mass spectrometer or equivalent[4] |

| Analytical Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | 8 mM Ammonium Formate with 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| MRM Transitions | Tranexamic Acid: [M+H]+ → fragment ion; this compound: [M+H]+ → fragment ion |

| Linearity Range | 75 to 15,000 ng/mL[4] |

Pharmacokinetic Data Analysis

The following pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis:

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |

| AUC0-∞ | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Elimination half-life |

| CL | Total plasma clearance |

| Vd | Volume of distribution |

Protocols

Protocol 1: Plasma Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.[7]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

-

Equilibrate the LC-MS/MS system with the initial mobile phase composition (e.g., 38:62 v/v of mobile phase A and B) until a stable baseline is achieved.[4]

-

Inject 5 µL of the reconstituted sample onto the analytical column.

-

Elute the analytes using the specified gradient program.

-

Monitor the MRM transitions for tranexamic acid and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Quantify the tranexamic acid concentration in the unknown samples using the calibration curve.

Visualizations

Caption: Workflow of the pharmacokinetic study of tranexamic acid.

Caption: Mechanism of action of Tranexamic Acid.

References

- 1. m.youtube.com [m.youtube.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 4. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Bioanalytical Method Validation of Tranexamic Acid in Human Plasma Using LC-MS/MS in Accordance with FDA Guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and is utilized as an antifibrinolytic agent to control bleeding in various clinical scenarios such as surgery, trauma, and postpartum hemorrhage.[1][2][3] Accurate quantification of tranexamic acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the validation of a bioanalytical method for tranexamic acid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), adhering to the principles outlined in the FDA's guidance, which aligns with the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7]

The most common and robust analytical technique for tranexamic acid determination is reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][3] This method offers high selectivity and sensitivity for quantifying TXA in complex biological matrices like human plasma.[2]

Bioanalytical Method Validation Parameters

As per FDA guidelines, a full validation of a bioanalytical method should be conducted to ensure the reliability and acceptability of the assay's performance.[5] The key validation parameters for chromatographic methods include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

-

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specified range.

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

-

Recovery: The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

-

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Experimental Protocols

Materials and Reagents

-

Tranexamic Acid (Reference Standard)

-

HPLC or UPLC grade Methanol and Acetonitrile

-

Ammonium formate and Formic acid

-

Human plasma (obtained from a certified vendor)

-

Deionized water

Instrumentation and Chromatographic Conditions

A typical LC-MS/MS system for tranexamic acid analysis would consist of a high-performance liquid chromatograph coupled to a tandem mass spectrometer with a triple quadrupole analyzer.

-

Chromatographic Column: A C18 column, such as the Zorbax Eclipse C18 (150 × 4.6 mm, 5 µ), is commonly used for separation.[2]

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase composition is a mixture of an aqueous buffer (e.g., 8-mM ammonium formate with 0.1% formic acid) and an organic solvent like acetonitrile.[2][8]

-

Flow Rate: A typical flow rate is between 0.3 and 0.9 mL/min.[8][9]

-

Injection Volume: A small injection volume, typically 5 µL, is used.[8]

-

Mass Spectrometry: The determination is carried out using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. The multiple reaction monitoring (MRM) transitions for tranexamic acid and its internal standard are monitored for quantification. For tranexamic acid, the parent ion [M+H]+ is m/z 158.0, and a common product ion is m/z 122.7.[10]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting tranexamic acid from plasma samples.[10]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add a specified volume of the internal standard solution (Tranexamic Acid-D2).

-

Add a protein precipitating agent, such as perchloric acid or acetonitrile.[3][10]

-

Vortex the mixture for a set time (e.g., 30 seconds).

-

Centrifuge the samples at a high speed (e.g., 17,000 x g) for a specified duration (e.g., 10 minutes) to pellet the precipitated proteins.[11]

-

Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Validation Experiments and Acceptance Criteria

The following tables summarize the typical quantitative data and acceptance criteria for the bioanalytical method validation of tranexamic acid.

| Parameter | Methodology | Acceptance Criteria (as per FDA/ICH M10) |

| Selectivity | Analyze at least six individual lots of blank human plasma to check for interferences at the retention times of tranexamic acid and the ISTD. | No significant interfering peaks at the retention times of the analyte and ISTD. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the ISTD. |

| Linearity & Range | A calibration curve is prepared by spiking blank plasma with known concentrations of tranexamic acid. A typical range is 100.00–15000.00 ng/mL.[3] The curve is constructed by plotting the peak area ratio of the analyte to the ISTD against the nominal concentration. A weighted linear regression (e.g., 1/x or 1/x²) is often used. | At least 75% of the calibration standards must meet the accuracy criteria. The correlation coefficient (r²) should be ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of the blank. The accuracy should be within 80-120% and precision (CV) should be ≤ 20%. |

| Accuracy & Precision (Intra- and Inter-day) | Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in replicates (n=5 or 6) on the same day (intra-day) and on at least three different days (inter-day). | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (CV) should not exceed 15% (20% for LLOQ). |

| Recovery | The extraction recovery is determined by comparing the peak areas of tranexamic acid from extracted QC samples to those of unextracted standards at the same concentration. This is typically performed at low, medium, and high QC levels. | Recovery of the analyte and ISTD should be consistent, precise, and reproducible. While there is no specific acceptance criterion for the absolute recovery value, it should be consistent across the concentration range. |

| Matrix Effect | The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. This is evaluated using at least six different lots of human plasma. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[12][13] |

| Stability | The stability of tranexamic acid in plasma is evaluated under various conditions: - Short-term (Bench-top): Room temperature for a specified duration. - Long-term: Frozen at -20°C or -80°C for an extended period. - Freeze-thaw: After multiple freeze-thaw cycles. - Post-preparative: In the autosampler for a specified duration. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |

Data Presentation

Table 1: Calibration Curve Details

| Parameter | Typical Value/Range |

| Calibration Range | 100.00 – 15,000.00 ng/mL[3] |

| Regression Model | Weighted Linear (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.997[14] |

Table 2: Accuracy and Precision Summary

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |